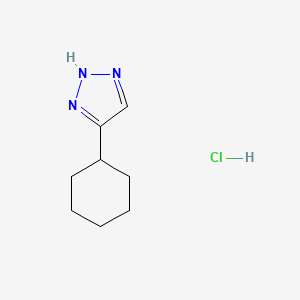

4-Cyclohexyl-2H-triazole;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Cyclohexyl-2H-triazole;hydrochloride is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazoles has attracted much attention due to their importance. Under thermal conditions, 1,3-dipolar cycloaddition between azide and terminal alkyne (also known as Watson cycloaddition) is the most popular reaction, which is suitable for producing 1,2,3-triazole moiety .Molecular Structure Analysis

Triazole compounds, including 4-Cyclohexyl-2H-triazole;hydrochloride, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazoles, including 4-Cyclohexyl-2H-triazole;hydrochloride, are significant heterocycles that exhibit broad biological activities . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis

Triazoles are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They are present as a central structural component in a number of drug classes .科学的研究の応用

Versatile Biological Activities

Triazoles, including 4-Cyclohexyl-2H-triazole derivatives, are recognized for their wide range of biological activities. Notably, they have been studied for anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. This broad spectrum of activity is attributed to the structural versatility of triazoles, allowing for various substitutions and modifications that tailor them for specific biological targets. This versatility underscores their potential in developing new therapeutic agents against emerging diseases and drug-resistant pathogens (Ferreira et al., 2013).

Supramolecular and Coordination Chemistry

The nitrogen-rich triazole ring, including structures similar to 4-Cyclohexyl-2H-triazole, facilitates a variety of supramolecular interactions. These include hydrogen and halogen bonding, coordination to metal ions, and the formation of triazolate and triazolium ions. Such interactions have enabled their applications in supramolecular assemblies, coordination compounds, and metal-organic frameworks. This adaptability provides a foundation for developing advanced materials and catalysts with tailored properties (Schulze & Schubert, 2014).

Click Chemistry in Glycoscience

The application of click chemistry, specifically the Cu(I)-catalyzed azide-alkyne cycloaddition, in synthesizing 1,2,3-triazoles, has facilitated the development of glycoconjugates, glycopeptides, and other glycosylated molecules. These triazole-containing bioconjugates have found extensive applications in drug discovery, sensing, and catalysis, demonstrating the utility of 4-Cyclohexyl-2H-triazole derivatives in bridging small molecule chemistry with biological macromolecules for therapeutic and diagnostic purposes (Agrahari et al., 2021).

Green Chemistry and Sustainability

The synthesis of 1,2,3-triazoles, including 4-Cyclohexyl-2H-triazole derivatives, has evolved to incorporate principles of green chemistry. Methods involving water as a solvent and employing less toxic reagents and conditions that minimize energy consumption have been developed. These advancements highlight the ongoing efforts to make the synthesis of triazole derivatives more environmentally friendly, efficient, and sustainable (Singh et al., 2013).

作用機序

特性

IUPAC Name |

4-cyclohexyl-2H-triazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-2-4-7(5-3-1)8-6-9-11-10-8;/h6-7H,1-5H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLKQDWKHYUBVBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NNN=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-cyano-N-[6-(difluoromethylsulfanyl)-1,3-benzothiazol-2-yl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide](/img/structure/B2607565.png)

![3-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-6-piperidin-1-ylpyridazine](/img/structure/B2607572.png)

![1-(3,4-dichlorobenzyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2607573.png)

![3,4-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2607574.png)

![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-6-methylpyridine-4-carboxylic acid](/img/structure/B2607575.png)

![2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2607582.png)